1-(2-Bromo-6-fluorophenyl)propan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(2-bromo-6-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrFO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 |
InChI Key |
DPKNSHQEXQHKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1Br)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromo 6 Fluorophenyl Propan 2 One
Established Synthetic Routes and Mechanistic Considerations
A direct and detailed synthetic protocol for 1-(2-bromo-6-fluorophenyl)propan-2-one is not extensively documented in readily available scientific literature. However, a plausible and established route can be inferred from the synthesis of its precursors and the principles of electrophilic aromatic substitution. The most logical approach involves the regioselective bromination of 1-(2-fluorophenyl)propan-2-one (B141338).
Regioselective Bromination Strategies of Analogous Ketone Precursors
The synthesis of this compound would likely commence with the precursor 1-(2-fluorophenyl)propan-2-one. The critical step is the selective introduction of a bromine atom at the C6 position of the phenyl ring. The fluorine atom and the propan-2-one group are ortho, para-directing and meta-directing groups, respectively. However, the ortho-position to the fluorine atom (C6) is sterically hindered.
Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.govresearchgate.net The regioselectivity of this reaction is influenced by the nature of the substituents on the aromatic ring, the choice of brominating agent, and the reaction conditions. nih.govresearchgate.net
Common brominating agents include N-bromosuccinimide (NBS) in the presence of an acid catalyst, or bromine in a suitable solvent. nih.gov For instance, the bromination of activated aromatic rings can be achieved using NBS in solvents like THF. nih.gov Controlling the reaction temperature is also a crucial factor in achieving high regioselectivity. nih.gov In some cases, acidic conditions can be used to deactivate certain positions on the aromatic ring, thereby directing the bromination to a specific site. nih.gov
A potential synthetic route is outlined below:
Scheme 1: Proposed Synthesis of this compound

Step 1: Synthesis of the precursor, 1-(2-fluorophenyl)propan-2-one. This can be achieved through methods such as the Friedel-Crafts acylation of fluorobenzene.
Step 2: Regioselective bromination. The precursor is then subjected to electrophilic bromination. The choice of brominating agent and reaction conditions would be critical to favor the desired isomer.
Exploration of Alternative Synthetic Pathways for Aryl Propanones
While the bromination of a pre-formed aryl propanone is a direct approach, alternative strategies could involve constructing the propanone moiety onto a pre-brominated aromatic ring. For instance, 1-bromo-3-fluorobenzene (B1666201) could be a starting material. Methods to introduce the propan-2-one side chain include:
Friedel-Crafts Acylation: Reaction with chloroacetone (B47974) in the presence of a Lewis acid catalyst.
Grignard Reaction: Formation of a Grignard reagent from 1-bromo-3-fluorobenzene, followed by reaction with a suitable acetone (B3395972) equivalent.
These alternative routes may offer advantages in terms of starting material availability or regiochemical control.
Transition Metal-Catalyzed Coupling Reactions in Phenylpropanone Synthesis
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. While not a direct route to the final product, these methods are highly relevant for the synthesis of the precursor, 1-(2-fluorophenyl)propan-2-one. For example, a Suzuki or Negishi coupling could be employed to couple a suitable organometallic reagent with a halogenated phenyl derivative, followed by the introduction of the propanone side chain.
Optimization of Reaction Conditions for Yield, Selectivity, and Efficiency
Optimizing the synthesis of this compound would focus on maximizing the yield of the desired product while minimizing the formation of isomers and byproducts. Key parameters for optimization include:
| Parameter | Considerations |
| Solvent | The choice of solvent can significantly influence the rate and selectivity of the bromination reaction. Both polar and non-polar solvents should be screened. |
| Temperature | Lowering the reaction temperature can often enhance the regioselectivity of electrophilic aromatic substitution. nih.gov |
| Catalyst | For reactions like Friedel-Crafts acylation, the choice and amount of Lewis acid catalyst are critical. In bromination, an acid catalyst might be necessary to activate the brominating agent. |
| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time. |
A design of experiments (DoE) approach could be systematically employed to explore the interplay of these parameters and identify the optimal reaction conditions for both the synthesis of the precursor and the subsequent bromination step.
Advanced Spectroscopic and Structural Elucidation of 1 2 Bromo 6 Fluorophenyl Propan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By examining the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H and ¹³C NMR spectra of 1-(2-bromo-6-fluorophenyl)propan-2-one are predicted to exhibit characteristic signals corresponding to the protons and carbons in its distinct chemical environments. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) is crucial for the complete assignment of the molecular structure.
¹H NMR Spectroscopy:
The proton NMR spectrum is anticipated to show signals for the aromatic protons and the protons of the propan-2-one side chain. The aromatic region would likely display a complex multiplet pattern due to the three adjacent protons on the substituted phenyl ring. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The proton ortho to the fluorine would be expected to show coupling to ¹⁹F.
The propan-2-one side chain would give rise to two signals: a singlet for the methyl (CH₃) protons and a singlet for the methylene (B1212753) (CH₂) protons. The methylene protons, being adjacent to the aromatic ring, would likely appear at a downfield chemical shift compared to the methyl protons.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm. The carbon atoms of the aromatic ring will appear in the aromatic region of the spectrum (approximately 110-160 ppm), with their specific chemical shifts influenced by the bromine and fluorine substituents. The carbon atom directly bonded to the fluorine will exhibit a large one-bond ¹³C-¹⁹F coupling constant, which can be a key identifier. The carbon atom attached to the bromine will also have a characteristic chemical shift. The methyl and methylene carbons of the propan-2-one side chain will appear at upfield chemical shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| CH₃ | ~2.2 | ~30 | |
| CH₂ | ~3.8 | ~50 | |
| Aromatic CH | 7.0 - 7.6 | 115 - 140 | J(H,H), J(H,F), J(C,F) |
| C-Br | ~115 | ||
| C-F | ~160 (d) | ¹J(C,F) ~240-250 | |
| C=O | ~205 |
Note: The predicted chemical shifts and coupling constants are estimates based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of molecules like this compound.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between coupled protons. For this molecule, significant cross-peaks would be expected between the adjacent aromatic protons, confirming their connectivity. The protons of the methyl and methylene groups of the propan-2-one side chain would not show COSY correlations as they are not directly coupled.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum maps the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the proton signals to their corresponding carbon signals, for instance, linking the methyl proton singlet to the methyl carbon signal and the methylene proton singlet to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. Key HMBC correlations would be expected from the methylene protons to the carbonyl carbon and to the aromatic carbons, and from the methyl protons to the carbonyl carbon.
In the absence of experimental data, computational chemistry provides a powerful tool for predicting NMR parameters. researchgate.net Density Functional Theory (DFT) calculations can be employed to compute the ¹H and ¹³C chemical shifts and spin-spin coupling constants of this compound. nih.gov These theoretical values can then be compared with the expected values based on analogous compounds to provide a cross-validation of the proposed structure. The accuracy of these computational methods has advanced to a point where they can be highly informative in structural elucidation. researchgate.net
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. This band typically appears in the region of 1700-1725 cm⁻¹. spectroscopyonline.com Other characteristic absorption bands would include those for the C-H stretching of the aromatic and aliphatic portions of the molecule, C-C stretching vibrations of the aromatic ring, and the C-Br and C-F stretching vibrations.
Interactive Data Table: Predicted FT-IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1710 - 1730 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1200 - 1300 | Strong |
| C-Br Stretch | 500 - 650 | Medium-Strong |
FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While the carbonyl stretch is also observable in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the aromatic C=C stretching vibrations often give rise to strong signals in the Raman spectrum. The C-Br and C-F stretching vibrations are also expected to be Raman active. The combination of FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of the molecule.
Interactive Data Table: Predicted FT-Raman Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| C=O Stretch (Ketone) | 1710 - 1730 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| C-F Stretch | 1200 - 1300 | Medium |
| C-Br Stretch | 500 - 650 | Strong |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation
Mass spectrometry is a critical analytical technique for determining the precise molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C₉H₈BrFO, yielding a calculated molecular weight of approximately 231.06 g/mol .
A key feature in the mass spectrum of this compound is the molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion appears as two distinct peaks of nearly equal intensity (a 1:1 ratio) at m/z values corresponding to [C₉H₈⁷⁹BrFO]⁺ and [C₉H₈⁸¹BrFO]⁺. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern provides further structural confirmation. The fragmentation of organobromine compounds is well-documented. Upon electron ionization, the molecule undergoes characteristic cleavages. A primary fragmentation pathway involves the homolytic cleavage of the C-Br bond, which is relatively weak. This results in the loss of a bromine radical (•Br) and the formation of a stable cation. Another significant fragmentation occurs via alpha-cleavage, where the bond between the carbonyl carbon and the adjacent methylene group is broken.
The expected key fragmentation ions are detailed in the table below.
| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 232 / 230 | [C₉H₈BrFO]⁺ | Molecular Ion (M⁺) showing ⁷⁹Br/⁸¹Br isotope pattern |
| 151 | [C₉H₈FO]⁺ | Loss of a bromine radical (•Br) from the molecular ion |
| 187 / 189 | [C₈H₅BrFO]⁺ | Loss of the terminal methyl group (•CH₃) from the molecular ion |
| 43 | [CH₃CO]⁺ | Acetyl cation formed by cleavage of the C-C bond between the carbonyl group and the methylene bridge |
This interactive table summarizes the primary ions expected in the mass spectrum of this compound.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering insights into both the molecular conformation and the supramolecular architecture established through intermolecular forces.
While a specific, publicly documented crystal structure for this compound is not available, the expected molecular geometry can be inferred from analyses of analogous halogenated aromatic ketones. The structure is defined by a planar 2-bromo-6-fluorophenyl ring connected to a propan-2-one side chain. The ortho-substituents (bromine and fluorine) are expected to exert significant steric and electronic effects on the molecule's conformation.
Steric hindrance between the bulky bromine atom, the fluorine atom, and the propanone side chain will likely force the side chain to twist out of the plane of the aromatic ring. The torsion angle, defined by the C(1)-C(aryl)-C(aryl)-C(methylene) atoms, would deviate significantly from 0° or 180° to minimize steric repulsion. Bond lengths and angles within the phenyl ring and the ketone moiety are expected to fall within typical ranges, though minor distortions may occur due to the electronic influence of the halogen substituents.
The supramolecular structure, or the arrangement of molecules in the crystal lattice, is governed by a variety of non-covalent interactions. The functional groups present in this compound make it a candidate for several key intermolecular forces.
Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. nih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the outer surface of the bromine atom along the extension of the C-Br covalent bond. nih.govacs.org This electrophilic region can engage in an attractive interaction with a nucleophilic region on an adjacent molecule, such as the lone pair of electrons on the carbonyl oxygen (C-Br···O=C). nih.gov The strength and geometry of such bonds are highly tunable and play a significant role in crystal engineering. researchgate.netuottawa.ca
π-π Stacking: The presence of the aromatic phenyl ring allows for the possibility of π-π stacking interactions. nih.gov In the solid state, molecules may arrange themselves so that their aromatic rings are parallel, facilitating attractive interactions between their π-electron systems. mdpi.com These interactions can be either face-to-face or offset.
The interplay of these interactions dictates the final, stable crystal packing of the compound.
| Type of Interaction | Donor | Acceptor | Description |
| Halogen Bond | C-Br | C=O | An electrophilic region (σ-hole) on the bromine atom interacts with the nucleophilic lone pair of the carbonyl oxygen. nih.govacs.org |
| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | C=O or C-F | A weakly acidic C-H bond interacts with the electronegative oxygen or fluorine atoms. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Overlapping π-orbitals of adjacent aromatic rings lead to an attractive force. nih.govmdpi.com |
This interactive table outlines the potential intermolecular interactions that direct the supramolecular assembly of this compound in the solid state.
Article on the Chemical Compound “this compound”
A comprehensive analysis of the reactivity and chemical transformations of this compound remains a subject of limited specific documentation in publicly accessible scientific literature. However, its structural features—a halogenated aromatic ring, a ketone carbonyl group, and a bromine atom at the alpha position to the carbonyl—suggest a rich and varied chemical reactivity. This article explores the theoretical reactivity and potential chemical transformations of this compound based on established principles of organic chemistry.
Reactivity and Chemical Transformations of 1 2 Bromo 6 Fluorophenyl Propan 2 One
The chemical behavior of 1-(2-Bromo-6-fluorophenyl)propan-2-one is dictated by the interplay of its functional groups: the bromo-fluorophenyl ring, the propan-2-one moiety, and the strategic placement of the bromine and fluorine atoms. These features create multiple reactive sites susceptible to a range of chemical transformations.
The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution reactions. The rate and mechanism of these reactions would be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Given that the bromine is on a secondary carbon, both S_N1 and S_N2 mechanisms are plausible. However, the presence of the adjacent carbonyl group can influence the reaction pathway.
Potential Nucleophilic Substitution Reactions:
| Nucleophile | Potential Product | Reaction Conditions |
| Azide (N₃⁻) | 1-Azido-1-(2-bromo-6-fluorophenyl)propan-2-one | Polar aprotic solvent (e.g., DMF, DMSO) |
| Cyanide (CN⁻) | 1-Cyano-1-(2-bromo-6-fluorophenyl)propan-2-one | Polar aprotic solvent |
| Hydroxide (OH⁻) | 1-Hydroxy-1-(2-bromo-6-fluorophenyl)propan-2-one | Aqueous base |
| Alkoxides (RO⁻) | 1-Alkoxy-1-(2-bromo-6-fluorophenyl)propan-2-one | Anhydrous alcohol with a base |
It is important to note that under basic conditions, competing elimination reactions could also occur, leading to the formation of an α,β-unsaturated ketone.
The ketone carbonyl group is a primary site for both reduction and oxidation reactions, leading to the formation of alcohols or carboxylic acids, respectively.
Reduction of the Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol, 1-(2-Bromo-6-fluorophenyl)propan-2-ol. The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the bromine atom.
Common Reducing Agents and Expected Products:
| Reducing Agent | Product | Selectivity |
| Sodium borohydride (B1222165) (NaBH₄) | 1-(2-Bromo-6-fluorophenyl)propan-2-ol | Generally chemoselective for carbonyls over alkyl halides. |
| Lithium aluminium hydride (LiAlH₄) | Potential for over-reduction | Less selective; may also reduce the C-Br bond. |
Oxidation Pathways: Oxidation of the ketone is less straightforward. Strong oxidizing agents under harsh conditions could potentially cleave the molecule. However, specific oxidation reactions, such as the Baeyer-Villiger oxidation, could theoretically be employed to convert the ketone into an ester.
The carbon atom alpha to the carbonyl group is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. However, in this compound, the α-carbon is already substituted with a bromine atom. This limits direct α-functionalization but opens up possibilities for reactions involving the enolate of the methyl group.
Under basic conditions, enolization towards the methyl group can occur, allowing for subsequent reactions such as alkylation or aldol (B89426) condensation at this position.
The bromo-fluorophenyl ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents—bromine, fluorine, and the propan-2-one group—will determine the position of the incoming electrophile. Both bromine and fluorine are ortho-, para-directing deactivators, while the acetyl group (from the propan-2-one) is a meta-directing deactivator. The interplay of these electronic and steric effects would dictate the regioselectivity of the substitution.
Directing Effects of Substituents:
| Substituent | Electronic Effect | Directing Effect |
| Bromine | Deactivating (inductive) | Ortho, Para |
| Fluorine | Deactivating (inductive) | Ortho, Para |
| Propan-2-one | Deactivating (resonance) | Meta |
Given the steric hindrance from the ortho-bromo and ortho-fluoro groups, electrophilic attack would likely be directed to the positions para to the halogens. However, the deactivating nature of all substituents would necessitate strong activating conditions for the reaction to proceed.
Nucleophilic Substitution: The mechanism would likely proceed via an S_N2 pathway with inversion of stereochemistry if a chiral center is formed, or an S_N1 pathway involving a carbocation intermediate, which would be stabilized by the adjacent phenyl ring.
Carbonyl Reduction: The reduction with hydride reagents like NaBH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Enolate Reactions: The formation of an enolate under basic conditions involves the abstraction of an acidic α-proton, leading to a resonance-stabilized anion that can then act as a nucleophile.
Electrophilic Aromatic Substitution: This proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) after the initial attack of an electrophile on the aromatic ring, followed by the loss of a proton to restore aromaticity.
Further experimental and computational studies are required to fully elucidate the specific reaction pathways and mechanistic nuances for this compound.
Application of 1 2 Bromo 6 Fluorophenyl Propan 2 One As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The structural features of 1-(2-Bromo-6-fluorophenyl)propan-2-one make it a promising starting material for the multi-step synthesis of complex organic molecules, including potentially bioactive compounds and pharmaceutical intermediates. The presence of both an α-bromoketone and an aryl bromide offers two distinct points for chemical modification, allowing for sequential and controlled synthetic strategies.
The α-bromoketone moiety is particularly reactive towards nucleophiles, enabling the introduction of various functional groups through substitution reactions. This functionality is a cornerstone in the construction of more elaborate molecular frameworks. For instance, the ketone group can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions to introduce new carbon-carbon bonds or stereocenters. The adjacent bromine atom can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, to build diverse molecular architectures.
The 2-bromo-6-fluorophenyl group provides a scaffold that can be further functionalized. The bromine atom on the aromatic ring can participate in a variety of cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, on the other hand, can influence the electronic properties of the aromatic ring and can be important for modulating the biological activity of the final molecule due to its unique steric and electronic effects.
Table 1: Potential Synthetic Transformations of this compound in the Synthesis of Complex Molecules
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Nucleophilic Substitution (α-keto Br) | Amines, Alcohols, Thiols | α-Amino ketones, α-Alkoxy ketones, α-Thio ketones |
| Aldol Condensation | Aldehydes/Ketones, Base | β-Hydroxy ketones |
| Wittig Reaction | Phosphonium ylides | Alkenes |
| Suzuki Coupling (Aryl-Br) | Boronic acids, Pd catalyst, Base | Biaryl compounds |
| Sonogashira Coupling (Aryl-Br) | Terminal alkynes, Pd/Cu catalysts, Base | Aryl alkynes |
| Heck Coupling (Aryl-Br) | Alkenes, Pd catalyst, Base | Aryl alkenes |
| Stille Coupling (Aryl-Br) | Organostannanes, Pd catalyst | Biaryl compounds |
Role in the Construction of Heterocyclic Scaffolds and Ring Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The reactivity of this compound makes it a strong candidate for the synthesis of various heterocyclic scaffolds. α-Haloketones are well-established precursors for the construction of a multitude of nitrogen, oxygen, and sulfur-containing heterocycles. nih.gov
For example, the reaction of α-bromoketones with amidines is a widely used method for the synthesis of substituted imidazoles. orgsyn.orgresearchgate.netacs.orgnih.gov Similarly, reaction with thioamides or thioureas can lead to the formation of thiazole (B1198619) rings. nih.gov The reaction with hydrazines can yield pyrazole (B372694) derivatives, and condensation with primary amines followed by cyclization can afford various other nitrogen-containing heterocycles. researchgate.nettubitak.gov.trmdpi.comuow.edu.au
Table 2: Potential Heterocyclic Systems Derived from this compound
| Reactant | Resulting Heterocycle |
| Amidines | Imidazoles orgsyn.orgresearchgate.netacs.orgnih.gov |
| Thioamides/Thiourea | Thiazoles nih.gov |
| Hydrazines | Pyrazoles |
| Primary Amines | Various N-heterocycles |
| 1,2-Diamines | Dihydropyrazines |
Utilization in the Development of Organometallic Reagents and Catalysts with a Brominated Fluorophenyl Moiety
The aryl bromide functionality of this compound allows for its conversion into organometallic reagents. For instance, it can be transformed into a Grignard reagent by reaction with magnesium metal. cymitquimica.comwikipedia.org This Grignard reagent, (2-acetylmethyl-3-fluorophenyl)magnesium bromide, would be a powerful nucleophile for the formation of new carbon-carbon bonds with a wide range of electrophiles.
Furthermore, the aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, not only to form C-C bonds but also to generate new organometallic complexes. Reactions like the Suzuki, ugr.esmdpi.comresearchgate.net Stille, wikipedia.orglibretexts.orguwindsor.caorganic-chemistry.orgnih.gov Sonogashira, wikipedia.orgsoton.ac.uklibretexts.orgorganic-chemistry.orgresearchgate.net and Heck organic-chemistry.orgmdpi.comlibretexts.org couplings are fundamental in this regard. While these reactions are typically used to build molecular complexity, the intermediates in the catalytic cycles are themselves organometallic species. By carefully designing the reaction, it is conceivable to isolate or utilize these intermediates.
The brominated fluorophenyl moiety, when incorporated into ligands for transition metal catalysts, could influence the catalyst's reactivity, selectivity, and stability due to the electronic and steric effects of the halogen substituents.
Table 3: Potential Organometallic Applications of this compound
| Reaction | Reagent/Catalyst | Application |
| Grignard Reagent Formation | Mg | Nucleophilic addition reactions cymitquimica.comwikipedia.org |
| Suzuki Coupling | Pd catalyst, Boronic acid | Formation of biaryl-containing ligands ugr.esmdpi.comresearchgate.net |
| Stille Coupling | Pd catalyst, Organostannane | Synthesis of functionalized organometallic precursors wikipedia.orglibretexts.orguwindsor.caorganic-chemistry.orgnih.gov |
| Sonogashira Coupling | Pd/Cu catalysts, Alkyne | Introduction of alkynyl groups for further metal coordination wikipedia.orgsoton.ac.uklibretexts.orgorganic-chemistry.orgresearchgate.net |
Applications in Materials Chemistry Research as a Functional Monomer
While direct polymerization of this compound is unlikely due to the nature of its functional groups, it can be chemically modified to produce functional monomers for materials chemistry research. For example, the aryl bromide could be converted to a vinyl group via a Heck or Stille coupling, or to an ethynyl (B1212043) group via a Sonogashira coupling. The resulting styrene (B11656) or phenylacetylene (B144264) derivative could then undergo polymerization to create polymers with tailored properties.
The presence of the fluorine and bromine atoms in the monomer unit could impart desirable characteristics to the final polymer, such as increased thermal stability, flame retardancy, and specific electronic properties. Polymers containing halogenated aromatic units are of interest for applications in areas such as conductive polymers, organic light-emitting diodes (OLEDs), and other advanced materials. rsc.orgnih.govresearchgate.netresearchgate.netdavidlu.netresearchgate.netresearchgate.netnih.govmdpi.com
For instance, poly(p-phenylene vinylene) (PPV) and its derivatives are an important class of conjugated polymers. A monomer derived from this compound could potentially be incorporated into a PPV backbone, where the fluoro and bromo substituents would modulate the polymer's electronic and photophysical properties. rsc.orgnih.govresearchgate.netdavidlu.netresearchgate.net
Table 4: Potential Monomer Synthesis and Polymerization
| Monomer Type | Synthetic Route from Subject Compound | Potential Polymer Type |
| Styrenic Monomer | Heck or Stille coupling with a vinylating agent | Polystyrene derivative |
| Phenylacetylene Monomer | Sonogashira coupling with acetylene | Polyphenylacetylene derivative |
| Acrylate/Methacrylate Monomer | Conversion of the ketone to a hydroxyl group, followed by esterification | Polyacrylate/Polymethacrylate derivative |
Computational and Theoretical Chemistry Studies of 1 2 Bromo 6 Fluorophenyl Propan 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle, exactly. Geometry optimization is a fundamental application of DFT, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 1-(2-Bromo-6-fluorophenyl)propan-2-one, this would involve calculating the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For this compound, this analysis would provide insights into its potential reactivity in chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (typically colored in shades of blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. For this compound, an MEP analysis would highlight the reactive sites on the molecule.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and intramolecular interactions. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals. This method is particularly useful for quantifying charge transfer between orbitals, which is a key factor in understanding hyperconjugative interactions and the stability of a molecule. For this compound, NBO analysis would reveal the nature of the bonding and the extent of electron delocalization within the molecule.
Prediction of Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness)
Conceptual DFT provides a framework for defining and calculating various reactivity descriptors. Chemical hardness and softness are measures of the resistance of a molecule to changes in its electron distribution. Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are valuable for predicting the regioselectivity of chemical reactions. For this compound, these calculations would offer a more quantitative prediction of its chemical behavior.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility of a molecule and its behavior in different environments (e.g., in a solvent). Conformational landscape analysis involves exploring the different stable conformations of a molecule and their relative energies. For this compound, MD simulations would be useful for understanding its dynamic behavior and identifying its most populated conformations.
Derivatization and Analog Synthesis from 1 2 Bromo 6 Fluorophenyl Propan 2 One
Synthesis of Stereoisomers and Chiral Derivatives
The presence of a prochiral ketone in 1-(2-bromo-6-fluorophenyl)propan-2-one makes it an ideal candidate for the synthesis of chiral molecules. The generation of stereoisomers and chiral derivatives is of paramount importance in drug discovery, where enantiomers can exhibit significantly different pharmacological and toxicological profiles.
Asymmetric reduction of the carbonyl group is a primary strategy for accessing chiral alcohol derivatives. This can be achieved using various chiral reducing agents or catalyst systems. For instance, the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic systems employing chiral ligands with borohydride (B1222165) or hydrosilane reducing agents, can afford the corresponding (R)- or (S)-1-(2-bromo-6-fluorophenyl)propan-2-ol with high enantiomeric excess.
Another approach involves the diastereoselective addition of nucleophiles to the carbonyl group, often guided by a chiral auxiliary. While specific examples for this compound are not extensively documented in publicly available literature, analogous transformations with similar ketones are well-established. For example, the addition of organometallic reagents in the presence of a chiral ligand can lead to the formation of tertiary alcohols with a new stereocenter.
Furthermore, enzymatic reductions can offer high stereoselectivity under mild reaction conditions. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to their corresponding alcohols with excellent enantioselectivity. The selection of an appropriate KRED can allow for the specific synthesis of either the (R)- or (S)-alcohol.
Table 1: Potential Methods for Stereoselective Synthesis
| Method | Reagent/Catalyst System | Expected Product | Key Feature |
|---|---|---|---|
| Asymmetric Reduction | Chiral Borane Reagents (e.g., Alpine-Borane®) | Chiral 1-(2-bromo-6-fluorophenyl)propan-2-ol | High enantioselectivity |
| Catalytic Hydrogenation | Ru- or Rh-based catalysts with chiral phosphine (B1218219) ligands | Chiral 1-(2-bromo-6-fluorophenyl)propan-2-ol | High turnover numbers and enantioselectivity |
| Enzymatic Reduction | Ketoreductases (KREDs) | (R)- or (S)-1-(2-bromo-6-fluorophenyl)propan-2-ol | High stereospecificity, mild conditions |
Preparation of Functionalized Analogs for Structure-Reactivity Relationship Studies
The synthesis of a library of functionalized analogs of this compound is a key strategy for conducting structure-reactivity relationship (SRR) studies. By systematically modifying different parts of the molecule, researchers can elucidate the role of each functional group in determining the compound's chemical or biological activity.
The aryl bromide moiety serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which can serve as precursors for further transformations or as key structural elements in their own right. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction enables the introduction of a wide range of primary and secondary amines, leading to the synthesis of diverse N-aryl derivatives. wikipedia.orglibretexts.orgnih.gov This is particularly valuable in medicinal chemistry for tuning properties like solubility and receptor binding.
Modification of the ketone group can also provide valuable analogs. For instance, reductive amination can convert the ketone into a primary or secondary amine, introducing a basic center and altering the molecule's polarity and hydrogen bonding capabilities.
Table 2: Key Cross-Coupling Reactions for Analog Synthesis
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | Aryl / Vinyl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | Amino |
Conclusion and Future Research Perspectives
Summary of Current Research Status and Knowledge Gaps regarding the Compound
A thorough review of existing scientific literature reveals a significant scarcity of dedicated research on 1-(2-Bromo-6-fluorophenyl)propan-2-one. Its presence is primarily noted in chemical supplier catalogs and compound databases, which provide basic physicochemical properties. nih.govbldpharm.compharmaffiliates.com The compound is categorized as an aromatic, intermediate, and impurity, suggesting its potential role in the synthesis of other, more complex molecules. pharmaffiliates.com
The primary knowledge gap is the near-complete absence of studies detailing its specific synthesis, reactivity, and applications. While general methods for the synthesis of α-haloketones are well-established, specific methodologies and optimization for this compound are not documented. mdpi.com The reactivity of this compound can be inferred from the broader class of α-haloketones, which are known to be versatile building blocks in organic synthesis due to the presence of two electrophilic centers: the α-carbon and the carbonyl carbon. researchgate.netnih.gov However, the specific influence of the 2-bromo-6-fluorophenyl moiety on its reactivity profile remains uninvestigated.
Furthermore, there is no available information regarding its potential biological activities or its utility as a precursor in medicinal chemistry, materials science, or agrochemicals. This stands in contrast to the growing interest in fluorinated organic molecules, which often exhibit enhanced metabolic stability and bioavailability. nih.govmdpi.com
| Aspect | Current Research Status | Identified Knowledge Gaps |
| Synthesis | No dedicated studies found. General methods for α-haloketone synthesis are known. mdpi.comwikipedia.org | Optimized and specific synthetic routes for this compound are not reported. |
| Reactivity | No specific studies. Reactivity can be inferred from the general class of α-haloketones. researchgate.netnih.gov | The influence of the substituted phenyl ring on its reactivity and reaction kinetics is unknown. |
| Applications | Listed as an intermediate and impurity. pharmaffiliates.com | No specific applications have been documented in any field of chemistry. |
| Biological Activity | No information available. | The potential pharmacological or biological effects of the compound are completely unexplored. |
Emerging Research Avenues and Untapped Potential for this compound
The untapped potential of this compound lies in its structural features, which make it a promising candidate for several research avenues.
Heterocyclic Synthesis: As an α-haloketone, its most immediate potential lies in the synthesis of a wide array of heterocyclic compounds. nih.gov The reaction of α-haloketones with various nucleophiles is a cornerstone of heterocyclic chemistry, leading to the formation of thiazoles, imidazoles, oxazoles, and other important scaffolds. wikipedia.org The unique substitution pattern of the phenyl ring could lead to novel derivatives with interesting electronic and steric properties.
Medicinal Chemistry: The presence of both bromine and fluorine atoms is significant. Fluorine is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. mdpi.comnih.gov Bromine can also contribute to the biological activity of a molecule. Therefore, this compound could serve as a key intermediate for the synthesis of novel bioactive compounds. Research into its use as a precursor for anti-inflammatory, antibacterial, or anticancer agents could be a fruitful area of investigation.
Cross-Coupling Reactions: The bromo-substituent on the aromatic ring opens up possibilities for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide range of functional groups, further diversifying the potential derivatives of this compound.
Prognostications for Novel Methodologies and Advanced Applications in Synthetic Organic Chemistry
Looking ahead, the development of novel synthetic methodologies centered around this compound could unlock its full potential.
Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce chirality into molecules derived from this compound would be a significant advancement. This could involve asymmetric reductions of the ketone or asymmetric transformations utilizing the α-halo-ketone functionality.
Flow Chemistry: The synthesis and subsequent reactions of this compound could be adapted to continuous flow processes. Flow chemistry often offers advantages in terms of safety, scalability, and reaction control, which would be beneficial for the industrial application of this compound.
Photoredox Catalysis: The use of photoredox catalysis could enable novel transformations of this compound that are not accessible through traditional thermal methods. This could include novel C-C and C-heteroatom bond-forming reactions.
In terms of advanced applications, the unique substitution pattern of this compound could be leveraged in the design of functional materials. For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), sensors, or as ligands for catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
